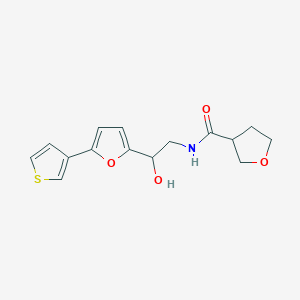
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide” is a chemical compound with potential biological properties. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
Thiophene derivatives, such as the one , can be synthesized through various methods including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the synthesis of amides and esters containing furan rings under microwave-assisted conditions .Molecular Structure Analysis
The molecular formula of this compound is C15H17NO3S, and it has a molecular weight of 291.37. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Further oligomerization can proceed through the addition of hydrated derivatives, leading to the formation of ether or ester bonds .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Agents
Compounds containing a thiophene nucleus have shown anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
Anticancer Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . This suggests that the compound could potentially be used in cancer treatment research.
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . This could make the compound useful in the development of new antimicrobial agents.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that the compound could be used in the development of new semiconductor materials.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that the compound could potentially be used in the production of OLEDs.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could be used to prevent corrosion in various applications.
Anti-Atherosclerotic Properties
Thiophene derivatives have shown anti-atherosclerotic properties . This suggests that the compound could potentially be used in the treatment or prevention of atherosclerosis.
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Future Directions
Thiophene-based analogs, including this compound, play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have potential applications in diverse scientific research areas due to their unique structure and properties. Therefore, they can enhance drug delivery systems, catalysis, and material synthesis, making them intriguing substances for scientific exploration.
Mechanism of Action
Target of Action
Thiophene and furan derivatives are known to exhibit a variety of biological activities. They have been used as the core structure in many biologically active compounds . .
Mode of Action
The mode of action of thiophene and furan derivatives can vary greatly depending on their specific structures and functional groups. They may interact with their targets through various mechanisms, such as inhibition, activation, or modulation
Biochemical Pathways
Thiophene and furan derivatives can affect a variety of biochemical pathways due to their diverse biological activities. They may influence pathways related to inflammation, cancer, microbial infections, and more
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of thiophene and furan derivatives can vary greatly depending on their specific structures and functional groups. These properties can significantly impact the bioavailability of these compounds
Result of Action
The molecular and cellular effects of thiophene and furan derivatives can be diverse, reflecting their wide range of biological activities. They may induce cell death, inhibit cell proliferation, modulate immune responses, and more
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiophene and furan derivatives. These factors can include pH, temperature, presence of other molecules, and more
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-12(7-16-15(18)10-3-5-19-8-10)14-2-1-13(20-14)11-4-6-21-9-11/h1-2,4,6,9-10,12,17H,3,5,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTENDKHFFQQDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2621644.png)
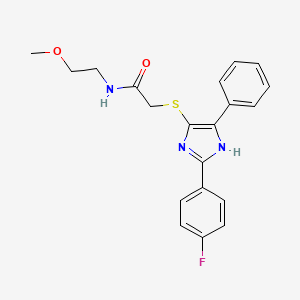
![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B2621646.png)
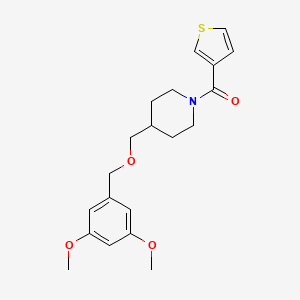
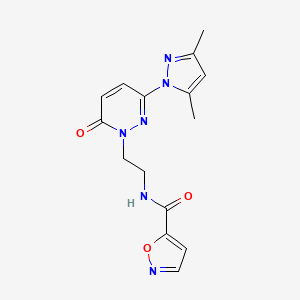

![1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate](/img/structure/B2621654.png)

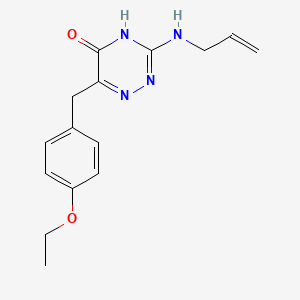
![1-[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2621660.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B2621662.png)

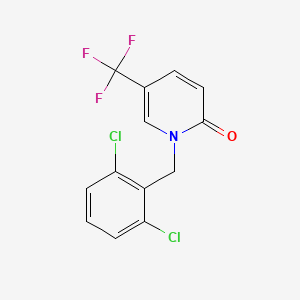
![3-(4-bromophenyl)-2-(sec-butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621666.png)